![molecular formula C9H8N2O3 B13572711 Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)
Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyanopyridine with methyl chloroformate under basic conditions to form the oxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole or pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors and antiviral agents.
Mecanismo De Acción
The mechanism of action of Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate can be compared with other similar compounds, such as:
2-methyl-[1,3]oxazolo[4,5-b]pyridine: Similar structure but lacks the carboxylate group.
Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate: Contains an amino group instead of a methyl group.
Oxazolo[4,5-b]pyridine-6-carboxylic acid: The carboxylic acid form of the compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-5-11-8-7(14-5)3-6(4-10-8)9(12)13-2/h3-4H,1-2H3 |
Clave InChI |
XWPOUHRPOGUTQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)C=C(C=N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)

![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)
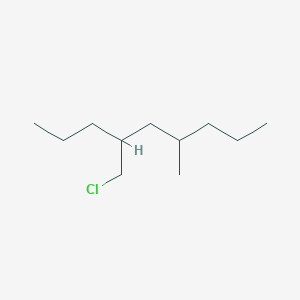


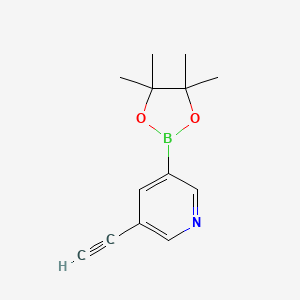
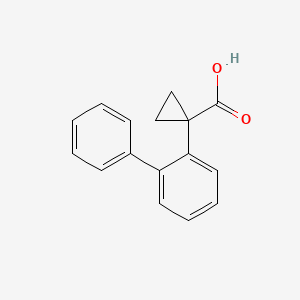
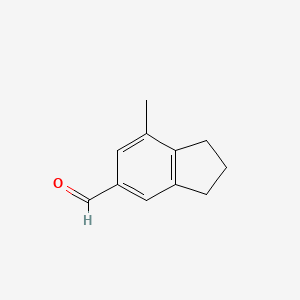
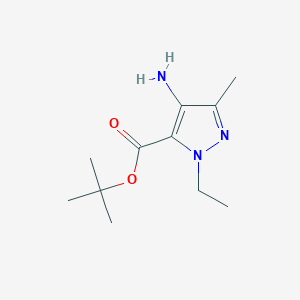
![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
